Cas no 85866-01-9 (11,15-Dioxa-2,9-diazaoctadec-17-enoicacid, 10,16-dioxo-13,13-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-,2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butyl ester)

11,15-Dioxa-2,9-diazaoctadec-17-enoicacid, 10,16-dioxo-13,13-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-,2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butyl ester structure
85866-01-9 structure
Product name:11,15-Dioxa-2,9-diazaoctadec-17-enoicacid, 10,16-dioxo-13,13-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-,2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butyl ester
CAS No:85866-01-9
MF:C34H48N2O14
MW:708.749931335449
CID:733103

11,15-Dioxa-2,9-diazaoctadec-17-enoicacid, 10,16-dioxo-13,13-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-,2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butyl ester Chemical and Physical Properties

Names and Identifiers

    • 11,15-Dioxa-2,9-diazaoctadec-17-enoicacid, 10,16-dioxo-13,13-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-,2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butyl ester
    • [2-[6-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]carbonylamino]hexylcarbamoyloxymethyl]-2-(prop-2-enoyloxymethyl)butyl] prop-2-enoate
    • 2,2-bis[[(1-oxoallyl)oxy]methyl]butyl 10,16-dioxo-13,13-bis[[(1-oxoallyl)oxy]methyl]-11,15-dioxa-2,9-diazaoctadec-17-enoate
    • 10,16-Dioxo-13,13-bis[[(1-oxo-2-propenyl)oxy]methyl]-11,15-dioxa-2,9-diaza-17-octadecenoic acid 2,2-bis[[(1-oxo-2-propenyl)oxy]methyl]butyl ester
    • 2,2-Bis(((1-oxoallyl)oxy)methyl)butyl 10,16-dioxo-13,13-bis(((1-oxoallyl)oxy)methyl)-11,15-dioxa-2,9-diazaoctadec-17-enoate
    • Einecs 288-703-0
    • 11,15-Dioxa-2,9-diazaoctadec-17-enoic acid, 10,16-dioxo-13,13-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-, 2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butyl ester
    • Inchi: 1S/C34H48N2O14/c1-7-26(37)44-19-33(12-6,20-45-27(38)8-2)21-49-31(42)35-17-15-13-14-16-18-36-32(43)50-25-34(22-46-28(39)9-3,23-47-29(40)10-4)24-48-30(41)11-5/h7-11H,1-5,12-25H2,6H3,(H,35,42)(H,36,43)
    • InChI Key: FUTNTFKKRXSZOA-UHFFFAOYSA-N
    • SMILES: C(OCC(COC(=O)C=C)(COC(=O)C=C)CC)(=O)NCCCCCCNC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C

Computed Properties

  • Exact Mass: 708.311
  • Monoisotopic Mass: 708.311
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 50
  • Rotatable Bond Count: 34
  • Complexity: 1130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 208A^2

Experimental Properties

  • Density: 1.166
  • Boiling Point: 778.8°Cat760mmHg
  • Flash Point: 424.8°C
  • Refractive Index: 1.497

11,15-Dioxa-2,9-diazaoctadec-17-enoicacid, 10,16-dioxo-13,13-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-,2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butyl ester Related Literature

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd